Cyanocobalamin Impurity H
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Overview
Description
8-epi-Cyanocobalamin is a synthetic derivative of vitamin B12, also known as cobalamin. It is characterized by an epi-configuration at the C8 position of the corrin ring. The chemical formula for 8-epi-Cyanocobalamin is C63H88CoN14O14P, and it has a molecular weight of 1355.39 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Cyanocobalamin, also known as Vitamin B12, is a coenzyme for various metabolic functions, including fat and carbohydrate metabolism and protein synthesis . It is used in cell replication and hematopoiesis
Mode of Action
The mode of action of Cyanocobalamin involves forming red blood cells by a process called erythropoiesis. This is achieved by converting a substance called methylmalonyl-CoA to succinyl-CoA
Biochemical Pathways
Cyanocobalamin is converted in tissues to active coenzymes, methylcobalamin and deoxyadenosylcobalamin . It undergoes some enterohepatic recycling
Pharmacokinetics
The pharmacokinetics of Cyanocobalamin involve absorption from the terminal ileum, which requires the presence of calcium and gastric “intrinsic factor” to transfer the compound across the intestinal mucosa . It is principally stored in the liver and bone marrow, and also in the kidneys and adrenals . It is excreted in urine (50% to 98%, unchanged drug)
Result of Action
The result of Cyanocobalamin’s action is the prevention of pernicious anemia, vitamin B12 deficiency due to dietary deficiencies, gastrointestinal malabsorption, folic acid deficiency, parasitic infestation, inadequate secretion of intrinsic factor, and inadequate utilization of B12
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyanocobalamin. For example, dietary intake, genetic factors, poverty, low consumption of animal-derived foods, geohelminth infection, and vitamin A and folate status can affect vitamin B12 status
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-epi-Cyanocobalamin involves the modification of the corrin ring structure of cyanocobalamin. The process typically includes the following steps:
Starting Material: Cyanocobalamin (Vitamin B12) is used as the starting material.
Reaction Conditions: The reaction involves the use of specific reagents and catalysts to induce the epi-configuration at the C8 position.
Industrial Production Methods: Industrial production of 8-epi-Cyanocobalamin follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cyanocobalamin are subjected to the reaction conditions mentioned above.
Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 8-epi-Cyanocobalamin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of cobalt.
Reduction: Reduction reactions can convert the cobalt center to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the cyanide ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Ligands such as ammonia, water, and various organic ligands can be used for substitution reactions.
Major Products: The major products formed from these reactions include various cobalt complexes with different ligands and oxidation states .
Scientific Research Applications
8-epi-Cyanocobalamin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the chemistry of cobalamin derivatives and their reactions.
Biology: The compound is used to investigate the role of vitamin B12 derivatives in biological systems.
Medicine: Research on 8-epi-Cyanocobalamin helps in understanding the therapeutic potential of vitamin B12 derivatives in treating deficiencies and related disorders.
Industry: It is used in the development of nutritional supplements and fortified foods
Comparison with Similar Compounds
8-epi-Cyanocobalamin is compared with other similar compounds to highlight its uniqueness:
Hydroxocobalamin: Another derivative of vitamin B12, where the cyanide ligand is replaced by a hydroxyl group.
Methylcobalamin: A biologically active form of vitamin B12 with a methyl group instead of cyanide.
Adenosylcobalamin: Another active form of vitamin B12 with an adenosyl group
Each of these compounds has unique properties and applications, with 8-epi-Cyanocobalamin being particularly useful in research due to its distinct structural configuration.
Properties
CAS No. |
41325-63-7 |
---|---|
Molecular Formula |
C63H88CoN14O14P |
Molecular Weight |
1355.4 g/mol |
IUPAC Name |
cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(2R,3R,4Z,7S,9Z,12R,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide |
InChI |
InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31-,34+,35-,36-,37+,41-,52-,53-,56?,57+,59-,60+,61+,62+;;/m1../s1 |
InChI Key |
FDJOLVPMNUYSCM-KYGGNWNPSA-L |
SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=N)[O-])N7)CCC(=N)[O-])(C)CC(=O)N)C)CCC(=N)[O-])(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Cyano-8-epicobalamin; (8β)-Cobinamide Cyanide 3'-Ester with 5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole Dihydrogen Phosphate (ester), inner salt, 8-Epicobalamine; 8-epi-Cyanocobalamin |
Origin of Product |
United States |
Q1: How does the structural difference between cyanocobalamin and cyano-8-epicobalamin manifest in their spectroscopic properties?
A1: NMR spectroscopy reveals distinct differences between CNCbl and CN-8-epiCbl. Notably, significant chemical shift variations are observed not only in the B ring (the site of epimerization) but also across the corrin ring system, indicating a global conformational impact. [] This suggests that the C8 epimerization affects the overall molecular shape and electronic environment of CN-8-epiCbl. Furthermore, analysis of amide proton chemical shift thermal gradients provides evidence for intramolecular hydrogen bonding in CN-8-epiCbl, a feature absent in CNCbl. [] This highlights how even subtle structural changes can influence molecular interactions.
Q2: How does the epimerization at the C8 position affect the crystal structure of cyano-8-epicobalamin compared to cyanocobalamin?
A2: X-ray crystallography reveals that the most prominent structural difference lies in the orientation of the d side chain at the C8 position. In CNCbl, it adopts a "downwardly" axial position, while in CN-8-epiCbl, it takes on a pseudo-equatorial orientation. [] This altered side chain orientation has cascading effects on the overall molecule. The B pyrrole ring in CN-8-epiCbl exhibits a ~5° twist, and the axial benzimidazole moiety tilts ~7° towards the A and D rings. [] Furthermore, the corrin macrocycle in CN-8-epiCbl displays a more pronounced fold (23.8°) along the Co … C10 axis compared to CNCbl (17.7°). [] These observations underline the significant impact of the C8 epimerization on the three-dimensional structure of CN-8-epiCbl.
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